molecular formula C13H9ClO2 B1330902 3-(4-Chlorophenoxy)benzaldehyde CAS No. 69770-20-3

3-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1330902
CAS No.: 69770-20-3
M. Wt: 232.66 g/mol
InChI Key: MYQFRCYBOOWGJQ-UHFFFAOYSA-N
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Scientific Research Applications

3-(4-Chlorophenoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential anti-tumor properties and used in the synthesis of enzyme inhibitors.

    Medicine: Research into its role in developing new therapeutic agents, particularly for cancer treatment.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Safety and Hazards

Safety information for 3-(4-Chlorophenoxy)benzaldehyde suggests avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used, and precautionary measures against static discharges should be taken .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of fatty acid amide hydrolase inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process

Cellular Effects

Given its use in the synthesis of fatty acid amide hydrolase inhibitors , it may influence cell function by affecting the activity of this enzyme This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of fatty acid amide hydrolase inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Given its role in the synthesis of fatty acid amide hydrolase inhibitors , it may interact with enzymes or cofactors involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)benzaldehyde typically involves the reaction of benzaldehyde with 4-chlorophenol. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, often using catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3-(4-Chlorophenoxy)benzaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its methyl, nitro, and methoxy analogs, the chloro derivative often exhibits different physical properties and reactivity patterns, making it valuable for specific applications in chemical synthesis and biological research .

Properties

IUPAC Name

3-(4-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFRCYBOOWGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220066
Record name m-(p-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69770-20-3
Record name 3-(4-Chlorophenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69770-20-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenoxy)benzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(p-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(p-chlorophenoxy)benzaldehyde
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Record name 3-(4-Chlorophenoxy)benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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